- ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2018, 28(15), 2622-2626

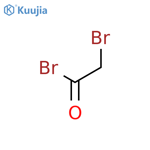

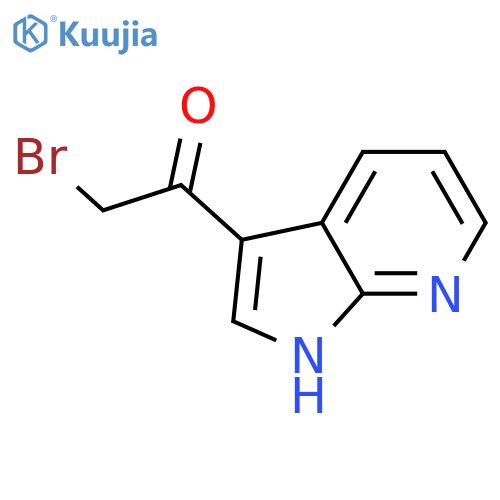

Cas no 90929-73-0 (2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone)

90929-73-0 structure

Nom du produit:2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone

2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Propriétés chimiques et physiques

Nom et identifiant

-

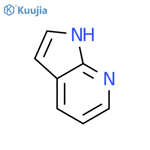

- 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

- 3-bromoacetyl-7-azaindole

- ETHANONE, 2-BROMO-1-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)-

- 2-BROMO-1-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)ETHAN-1-ONE

- 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone

- 3-bromoacetylindole

- 1H-Pyrrolo[2,3-b]pyridine, ethanone deriv. (ZCI)

- 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (ACI)

- 2-Bromo-1-[1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-one

- 2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone

-

- Piscine à noyau: 1S/C9H7BrN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12)

- La clé Inchi: HRNCQDZUEOUQJP-UHFFFAOYSA-N

- Sourire: O=C(CBr)C1C2C(=NC=CC=2)NC=1

Propriétés calculées

- Qualité précise: 134.04800

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 2

- Complexité: 210

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 1.8

- Charge de surface: 0

- Nombre d'tautomères: 7

Propriétés expérimentales

- Dense: 1.71

- Point de fusion: 280-282 ºC

- Le PSA: 48.91000

- Le LogP: 1.26850

2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-120360-1.0g |

2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |

90929-73-0 | 95% | 1g |

$589.0 | 2023-06-08 | |

| Chemenu | CM149552-1g |

2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |

90929-73-0 | 95%+ | 1g |

$656 | 2024-07-20 | |

| TRC | B800670-100mg |

2-Bromo-1-(1h-pyrrolo[2,3-b]pyridin-3-yl)ethanone |

90929-73-0 | 100mg |

$ 365.00 | 2022-06-06 | ||

| Enamine | EN300-120360-100mg |

2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |

90929-73-0 | 95.0% | 100mg |

$205.0 | 2023-10-03 | |

| Enamine | EN300-120360-1000mg |

2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |

90929-73-0 | 95.0% | 1000mg |

$589.0 | 2023-10-03 | |

| 1PlusChem | 1P00H2NP-1g |

Ethanone, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- |

90929-73-0 | 95% | 1g |

$690.00 | 2025-02-28 | |

| 1PlusChem | 1P00H2NP-10g |

Ethanone, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- |

90929-73-0 | 95% | 10g |

$3192.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1074200-1g |

2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one |

90929-73-0 | 98% | 1g |

¥5374.00 | 2024-04-25 | |

| Enamine | EN300-120360-10000mg |

2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |

90929-73-0 | 95.0% | 10000mg |

$2532.0 | 2023-10-03 | |

| Aaron | AR00H2W1-2.5g |

Ethanone, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- |

90929-73-0 | 95% | 2.5g |

$1612.00 | 2025-01-24 |

2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 50 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 10 h, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Référence

- Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors, Chemical Biology & Drug Design, 2021, 98(6), 969-978

Synthetic Routes 3

Conditions de réaction

1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; rt; reflux

1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux

1.3 Solvents: Water ; cooled

1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux

1.3 Solvents: Water ; cooled

Référence

- Synthesis and Antitumor Activity of 3-(2-Phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-Phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles, ChemMedChem, 2011, 6(7), 1300-1309

Synthetic Routes 4

Conditions de réaction

1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; rt; reflux

1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux

1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux

Référence

- Synthesis and antiproliferative activity of thiazolyl-bis-pyrrolo[2,3-b]pyridines and indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, nortopsentin analogues, Marine Drugs, 2015, 13(1), 460-492

Synthetic Routes 5

Conditions de réaction

1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 40 min, reflux

Référence

- Synthesis and antitumor activity of new thiazole nortopsentin analogs, Marine Drugs, 2016, 14(12), 226/1-226/18

Synthetic Routes 6

Conditions de réaction

Référence

- Synthesis, antitumor activity and CDK1 inhibition of new thiazole nortopsentin analogues, European Journal of Medicinal Chemistry, 2017, 138, 371-383

Synthetic Routes 7

Conditions de réaction

Référence

- Reactivity of 1H-pyrrolo[2,3-b]pyridine. II. Synthesis of 3-(β-haloethyl)-7-azaindole, Journal of Heterocyclic Chemistry, 1984, 21(2), 421-3

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 40 min, reflux

Référence

- Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models, Journal of Medicinal Chemistry, 2013, 56(17), 7060-7072

2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Raw materials

2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Preparation Products

2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Littérature connexe

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

90929-73-0 (2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone) Produits connexes

- 500590-07-8(3-Methyl-6-nitro-4-cinnolinol)

- 2820537-16-2(6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-2-pyridinamine)

- 2229644-39-5(3-(1H-1,3-benzodiazol-5-yl)prop-2-enal)

- 1170836-45-9(1-(2-ethoxyphenyl)-3-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea)

- 941933-23-9(N'-cyclohexyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide)

- 1209459-11-9(2-bromo-3-(methylsulfonyl)pyridine)

- 1806972-32-6(2-(Difluoromethyl)-3-fluoro-4-methyl-5-(trifluoromethyl)pyridine)

- 2680875-22-1(methyl 3-{(benzyloxy)carbonyl(3-nitropyridin-2-yl)amino}propanoate)

- 2171676-45-0(3-(4-aminothian-4-yl)-1-azabicyclo2.2.2octan-3-ol)

- 1620590-09-1(2-(Benzylthio)-5-bromo-3-methylpyridine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:90929-73-0)2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone

Pureté:99%

Quantité:1g

Prix ($):515.0